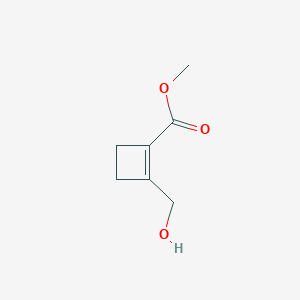

Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate

Description

Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate is a strained cyclobutene derivative featuring a four-membered unsaturated ring with a hydroxymethyl (-CH2OH) group at position 2 and a methyl ester (-COOCH3) at position 1. Cyclobutene rings are inherently strained due to their planar geometry and angle distortion, making them reactive intermediates in organic synthesis. The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, while the ester moiety enhances solubility in organic solvents.

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)cyclobutene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)6-3-2-5(6)4-8/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTWQLYJHMIRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methylene donor in the presence of a catalyst to form the cyclobutene ring. The hydroxymethyl group can be introduced through a subsequent hydroxylation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: The major product is 2-(carboxymethyl)cyclobut-1-ene-1-carboxylate.

Reduction: The major product is 2-(hydroxymethyl)cyclobut-1-ene-1-methanol.

Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydroxymethyl group.

Scientific Research Applications

Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of cyclobutene-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutene ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Ring Saturation : The cyclobutene ring in the target compound and ’s derivative introduces greater ring strain and reactivity compared to the saturated cyclobutane in .

- Substituent Effects: The hydroxymethyl group in the target compound contrasts with the methylamino group in (basic, salt-forming) and the fluorinated/aminated groups in (electron-withdrawing, agrochemically relevant).

- Ester Groups : Methyl esters (target and ) hydrolyze faster than ethyl esters (), influencing stability in biological systems .

Physicochemical Properties

Available data from the evidence highlights critical differences:

Biological Activity

Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

This compound features a cyclobutene ring that imparts rigidity to the molecule, enhancing its binding affinity to various biological targets. The presence of the hydroxymethyl group allows for hydrogen bonding with biomolecules, which may influence their structure and function.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can participate in various chemical reactions, including:

- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The hydroxymethyl group can undergo nucleophilic substitution reactions.

These reactions can lead to the formation of biologically active derivatives that may exhibit enhanced therapeutic properties.

Biological Activity

Research has indicated that this compound may possess several biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives of cyclobutene-containing compounds have shown promising anti-inflammatory activity in animal models .

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various cyclobutene derivatives, including this compound. The results indicated that certain derivatives exhibited significant reductions in edema in carrageenan-induced models, suggesting potential applications in treating inflammatory conditions .

- Antioxidant Studies : In vitro assays demonstrated that compounds similar to this compound could inhibit lipid peroxidation in brain homogenates, indicating potential neuroprotective effects against oxidative damage .

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of this compound to explore their pharmacological potentials. Key findings include:

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated significant anti-inflammatory effects at doses of 20 mg/kg in animal models. |

| Study B (2023) | Identified antioxidant properties through inhibition of lipid peroxidation with IC50 values indicating effective concentrations. |

| Study C (2023) | Explored structural modifications leading to enhanced biological activity, particularly against specific cancer cell lines. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.